Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C11H22N2O3 . It is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties. The compound is characterized by a piperazine ring substituted with a tert-butyl group and a methoxymethyl group, making it a valuable intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and methoxymethyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxymethyl group.
Scientific Research Applications
Chemistry: Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other bioactive compounds .
Biology: In biological research, the compound is used to study the effects of piperazine derivatives on biological systems. It is often employed in the development of new drugs targeting specific enzymes or receptors .
Medicine: Its unique structure allows for the modification of its chemical properties to enhance its pharmacological activity .
Industry: In the industrial sector, tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The piperazine ring and the substituents on the compound play a crucial role in determining its binding affinity and specificity towards the molecular targets .
Comparison with Similar Compounds
- Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 1-piperazinecarboxylate
- 1-Boc-piperazine
- 1-Boc-3-piperidone
Comparison: Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is unique due to the presence of both a tert-butyl group and a methoxymethyl group on the piperazine ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C11H23ClN2O3 |
---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4;/h9,12H,5-8H2,1-4H3;1H |
InChI Key |
AIVYOTGQZDOCNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)COC.Cl |
Origin of Product |
United States |
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